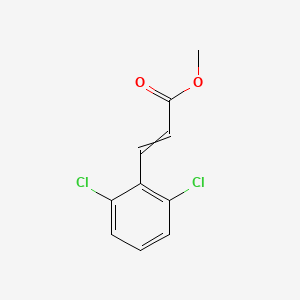

(E)-Methyl 3-(2,6-dichlorophenyl)acrylate

説明

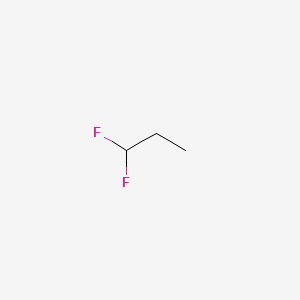

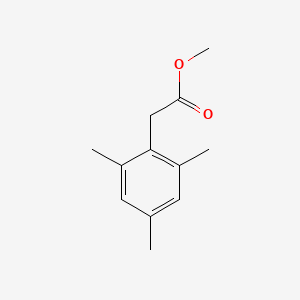

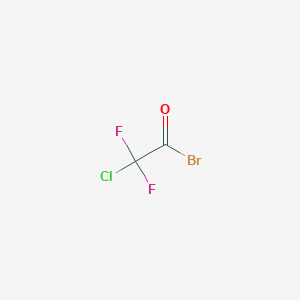

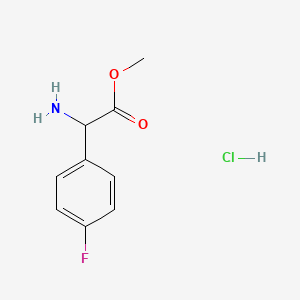

“Methyl 3-(2,6-dichlorophenyl)acrylate” is a chemical compound with the molecular formula C10H8Cl2O2 . It contains a total of 22 atoms, including 8 Hydrogen atoms, 10 Carbon atoms, 2 Oxygen atoms, and 2 Chlorine atoms . The compound contains a total of 22 bonds, including 14 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .

Synthesis Analysis

The synthesis of (meth)acrylate-based monomers and polymers, including “Methyl 3-(2,6-dichlorophenyl)acrylate”, has been a topic of interest in recent studies . The synthesis of a series of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, has been described . A typical procedure for the acylation reaction of arylalcohol with chloroacetyl chloride involves dissolving arylalcohol and K2CO3 in anhydrous benzene at 0°C, and then adding chloroacetyl-chloride dropwise to this solution .Molecular Structure Analysis

The molecular structure of “Methyl 3-(2,6-dichlorophenyl)acrylate” is characterized by a total of 22 bonds, including 14 non-Hydrogen bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis

The chemical reactivity of “Methyl 3-(2,6-dichlorophenyl)acrylate” has been studied in the context of its use in the synthesis of reactive polymers . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .Physical and Chemical Properties Analysis

“Methyl 3-(2,6-dichlorophenyl)acrylate” is a highly flammable, volatile liquid organic substance . It is characterized by an acrid odor . The properties of acrylates, including “Methyl 3-(2,6-dichlorophenyl)acrylate”, depend on the lateral substituents of the polymeric chains .科学的研究の応用

Electronic Properties and Solubility Enhancements

- Polymer Models and Electronic Properties : Methyl 3-(2,6-dichlorophenyl)acrylate derivatives, such as poly(3-thiophen-3-yl-acrylic acid methyl ester), have been studied for their electronic properties. Quantum chemical calculations suggest that small chemical modifications in the side group of these polymers can enhance solubility in water, providing insights into the design of new polymer materials (Bertran et al., 2007).

Corrosion Inhibition and Surface Protection

- Corrosion Inhibition in Metals : Certain polymers incorporating the acrylate ester group, similar to Methyl 3-(2,6-dichlorophenyl)acrylate, have been found effective as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers show promising results in protecting metal surfaces from corrosion (Baskar et al., 2014).

Environmental Applications and Waste Treatment

- Treatment of Methyl Acrylate Waste Gas : Research has been conducted on the treatment of methyl acrylate waste gas, which is closely related to Methyl 3-(2,6-dichlorophenyl)acrylate. A biotrickling filter packed with ceramic particles was used to efficiently remove methyl acrylate, highlighting a potential method for treating waste gases from industrial processes involving related acrylate compounds (Wu et al., 2016).

Safety and Hazards

“Methyl 3-(2,6-dichlorophenyl)acrylate” is considered hazardous. It is highly flammable and vapor . It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, avoid dust formation, and to keep in a dry, cool, and well-ventilated place .

将来の方向性

The synthesis and studies on (meth)acrylate polymers, including “Methyl 3-(2,6-dichlorophenyl)acrylate”, have attracted the attention of various groups recently . New routes for new (meth)acrylate-based monomers and polymers are being suggested, indicating a promising future direction for this field .

特性

IUPAC Name |

methyl 3-(2,6-dichlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJMTZNUYPTNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)